2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group, a thioether linkage, and a dihydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under basic conditions.
Quinoline Derivative Synthesis: The dihydroquinoline moiety is synthesized separately, often through the reduction of quinoline.
Final Coupling: The final step involves coupling the thioether-linked pyridazine with the dihydroquinoline derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring or the quinoline moiety, potentially leading to dihydropyridazine or tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydropyridazine and Tetrahydroquinoline Derivatives: From reduction reactions.
Substituted Bromophenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial, antiviral, or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features suggest potential as a modulator of biological targets, such as enzymes or receptors, making it a candidate for therapeutic development.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its potential stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The thioether linkage and the aromatic rings could facilitate binding to hydrophobic pockets, while the bromophenyl group might participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-((6-Phenylpyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone: Lacks the bromine substituent, which may affect its reactivity and biological activity.
2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone: Similar structure but with a chlorine substituent, potentially altering its chemical and biological properties.
2-((6-(4-Methylphenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone: Contains a methyl group instead of bromine, which may influence its steric and electronic characteristics.
Uniqueness
The presence of the bromophenyl group in 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone makes it unique compared to its analogs. Bromine’s size and electronegativity can significantly impact the compound’s reactivity, binding affinity, and overall bioactivity, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3OS/c22-17-9-7-15(8-10-17)18-11-12-20(24-23-18)27-14-21(26)25-13-3-5-16-4-1-2-6-19(16)25/h1-2,4,6-12H,3,5,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLURFYREGMUUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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